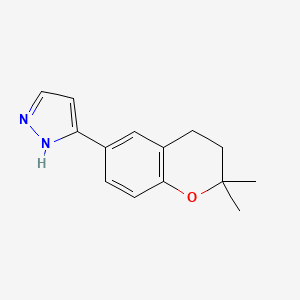

3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

5-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-1H-pyrazole |

InChI |

InChI=1S/C14H16N2O/c1-14(2)7-5-11-9-10(3-4-13(11)17-14)12-6-8-15-16-12/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,16) |

InChI Key |

NTXYUGGSGPFFBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C3=CC=NN3)C |

Origin of Product |

United States |

Biological Activities and Pharmacological Spectrum of 3 2,2 Dimethylchroman 6 Yl 1h Pyrazole Analogues

Antimicrobial Activities

Analogues of 3-(2,2-dimethylchroman-6-yl)-1H-pyrazole have been investigated for their potential to combat various microbial infections. These compounds have shown a broad spectrum of activity, encompassing antibacterial, antifungal, and antimycobacterial effects.

The antibacterial potential of pyrazole (B372694) derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Notably, some of these compounds have demonstrated significant activity against clinically relevant pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

For instance, a series of novel coumarin-substituted pyrazole derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL. semanticscholar.org Certain derivatives were also found to be effective against other Gram-positive bacteria, including Staphylococcus epidermidis and Bacillus subtilis. semanticscholar.org Another study highlighted that pyrazole derivatives with chloro- and bromo-substituents showed notable antimicrobial activity. nih.gov

The table below summarizes the antibacterial activity of selected pyrazole analogues against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Coumarin-substituted pyrazole | Methicillin-resistant S. aureus (MRSA) | 3.125 | semanticscholar.org |

| Coumarin-substituted pyrazole | Methicillin-sensitive S. aureus (MSSA) | 3.125 | acu.edu.in |

| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 (MBC) | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus strains | 1–8 | nih.gov |

It is worth noting that the substitution pattern on the pyrazole ring plays a crucial role in determining the antibacterial potency. For example, hydrophobic mono-substituted compounds have shown better activity than their disubstituted counterparts. semanticscholar.org

In addition to their antibacterial properties, pyrazole analogues have been explored for their effectiveness against fungal pathogens. Several studies have reported the antifungal activity of these compounds against species like Candida albicans and Aspergillus fumigatus.

One study found that certain pyrazole derivatives exhibited significant fungitoxicity against both A. fumigatus and C. albicans at a concentration of 1000 ppm. ijraonline.com Another research highlighted a pyrazole derivative that was highly active against Aspergillus niger with a MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov The antifungal efficacy of these compounds is often influenced by the specific substituents on the pyrazole core.

The following table presents the antifungal activity of representative pyrazole analogues.

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

| Pyrazole derivative | Aspergillus niger | 1 µg/mL | nih.gov |

| Azomethine-pyrazole derivative (ClAzoNH) | Candida albicans | 2.08 μg/mL (MIC₅₀) | nih.gov |

| Pyrazoline derivative (4e) | C. albicans, C. glabrata, C. krusei | 50-100 μM | ugm.ac.id |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyrazole-containing compounds have emerged as a promising class of molecules in this regard.

A series of 1,3,5-trisubstituted pyrazoles were synthesized and tested against M. tuberculosis, with some compounds exhibiting minimum inhibitory concentration values in the low micromolar range. nih.gov Notably, some of these pyrazoles showed efficacy in a murine model of acute tuberculosis infection. nih.gov The mechanism of action for some of these pyrazole derivatives is believed to involve the inhibition of Mycobacterium membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. nih.gov

The table below showcases the antimycobacterial activity of certain pyrazole analogues.

| Compound/Derivative | Target | Activity (MIC) | Reference |

| 1,3,5-trisubstituted pyrazoles | Mycobacterium tuberculosis | 0.00925 to 0.6 μM | nih.gov |

| Phenyl pyrazole derivatives | Intracellular M. tuberculosis | IC₅₀ = 2.9 μM | biorxiv.org |

Anti-inflammatory Activities

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib (B62257) being a prominent example of a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID). mdpi.com Analogues of this compound have also been investigated for their potential to modulate inflammatory pathways.

The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov A study on new pyrazole derivatives revealed that they exhibited potent inhibitory effects on the production of PGE₂ and also inhibited the COX-2 enzyme. nih.gov Furthermore, some pyrazole-1,2,3-triazole hybrids have been identified as dual-acting agents, capable of inhibiting both human leukocytes' oxidative burst and COX-2 activity. nih.gov

Anticancer and Antiproliferative Activities

The antiproliferative properties of pyrazole analogues against various cancer cell lines have been a subject of extensive research. nih.gov These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents.

For instance, a series of coumarin/pyrazole oxime derivatives demonstrated potent anticancer activity against SMMC-7721 cells, with one compound showing an IC₅₀ value of 2.08 µM. nih.gov Another study on 6-pyrazolinylcoumarin derivatives identified a compound with significant antimitotic activity, showing a mean GI₅₀ value of 10.20 μM across the NCI-60 cell line panel. nih.govresearchgate.net

The anticancer activity of selected pyrazole analogues is summarized in the table below.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Coumarin/pyrazole oxime derivative | SMMC-7721 | 2.08 µM | nih.gov |

| 6-Pyrazolinylcoumarin derivative | Leukemia (CCRF-CEM) | 1.88 μM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative | 15 cancer cell lines | 0.03–6.561 µM | nih.gov |

Antioxidant Activities

Several pyrazole derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. researchgate.net The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.

A study on 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones showed potent radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Similarly, another series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were investigated for their antioxidant activities, with some compounds showing significant radical scavenging rates. researchgate.net The antioxidant potential of phenyl-pyrazolone derivatives has also been highlighted, with some compounds exhibiting robust antioxidant properties. mdpi.com

The table below outlines the antioxidant activity of certain pyrazole analogues.

| Compound/Derivative | Assay | Activity | Reference |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH radical scavenging | Potent | nih.gov |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative | DPPH radical scavenging | 96.64% at 80 mg/mL | researchgate.net |

| Phenyl-pyrazolone derivatives | Oxygen free radical scavenging | Robust | mdpi.com |

Neuroprotective Activities

While direct studies on the neuroprotective effects of this compound are not extensively documented, the broader class of pyrazole and pyrazoline derivatives has shown significant promise in preclinical models of neurodegenerative diseases. Research indicates that these compounds may offer protection against neuronal damage induced by oxidative stress and neurotoxins.

For instance, a series of 1-(phenyl/4-substituted phenyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolines were synthesized and evaluated for their neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in rat pheochromocytoma (PC-12) Adh cells, a model often used to study Parkinson's disease. In this study, compounds featuring a 4-methylsulfonylphenyl substituent demonstrated the most promising neuroprotective activity. Specifically, two compounds, designated as 3h and 4h, significantly increased cell viability in the presence of the neurotoxin 6-OHDA.

Furthermore, in silico pharmacokinetic predictions for these pyrazoline derivatives suggested that they possess properties within an acceptable range for potential human use, highlighting them as potential candidates for further development as therapeutic agents against neurodegeneration. Another study on pyrazolo[3,4-d]pyridazine derivatives, which are structurally related to pyrazoles, also demonstrated significant neuroprotective activity against 6-OHDA-induced cell death in neuroblastoma SH-SY5Y cells. One particular compound from this series exhibited over 100% relative neuroprotection, indicating a strong potential to shield neuronal cells from damage.

These findings underscore the potential of the pyrazole core structure in the development of novel neuroprotective agents. The presence of the 2,2-dimethylchroman (B156738) group in the target compound could further modulate this activity, potentially enhancing efficacy or altering the mechanism of action.

Enzyme Inhibitory Profiles

Analogues of this compound have been investigated for their ability to inhibit a range of enzymes, indicating a broad spectrum of pharmacological potential.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, making it a key target for antibacterial agents. While specific data on this compound is limited, various pyrazole derivatives have been identified as potent inhibitors of DNA gyrase. For example, computational studies have explored the potential of pyrazole derivatives to bind to and inhibit DNA gyrase B from Staphylococcus aureus. These in-silico studies suggest that the pyrazole ring plays a crucial role in the binding of these compounds to the active site of the enzyme.

Additionally, benzofuran–pyrazole hybrid molecules have been synthesized and shown to inhibit E. coli DNA gyrase B. One such compound demonstrated an IC50 of 9.80 µM, which is comparable to the known inhibitor ciprofloxacin (B1669076). The hybridization of different molecular scaffolds, such as combining a catalytic inhibitor like ciprofloxacin with an ATP-competitive inhibitor, has led to new hybrid molecules with low nanomolar inhibition of DNA gyrase. These studies highlight the versatility of the pyrazole scaffold in the design of novel DNA gyrase inhibitors.

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. The inhibitory potential of various chemical scaffolds, including flavonoids and other natural compounds, against pancreatic lipase has been widely studied. For instance, certain flavonoid derivatives, such as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one, have demonstrated potent pancreatic lipase inhibitory activity with an IC50 value of 17.68 ± 1.43 µM. This indicates that the chroman scaffold can be a key feature for pancreatic lipase inhibition.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetic industry. A study on novel chromeno[2,3-c]pyrazole derivatives, which are structurally analogous to the target compound, revealed significant tyrosinase inhibitory activity.

In this research, a series of chromeno[2,3-c]pyrazole derivatives were synthesized and evaluated. One compound, in particular, exhibited a high docking score and potent tyrosinase inhibitory activity, with an IC50 value of 9.31 ± 0.45 µg/mL, which was more potent than the standard inhibitor, kojic acid (IC50 = 10.42 ± 0.98 µg/mL). Structure-activity relationship (SAR) analyses indicated that the nature and position of substituents on the pyrazole and chromene rings play a crucial role in determining the inhibitory potency.

Table 1: Tyrosinase Inhibitory Activity of Selected Chromeno[2,3-c]pyrazole Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| Compound 1r | 9.31 ± 0.45 |

| Kojic Acid (Standard) | 10.42 ± 0.98 |

Data sourced from a study on novel chromeno[2,3-c]pyrazole derivatives.

Another study on 3,5-diaryl pyrazole derivatives also reported potent inhibition of both the mono- and diphenolase activity of mushroom tyrosinase, with IC50 values of 1.75 and 2.84 µM, respectively.

Orexin-2 Receptor (OX2R) Antagonism

Orexin receptors, including OX1R and OX2R, are involved in regulating the sleep-wake cycle, and their antagonists are used in the treatment of insomnia. While specific antagonists based on the this compound scaffold have not been explicitly reported, the development of selective orexin-2 receptor antagonists (2-SORAs) is an active area of research. The focus has been on identifying compounds that can selectively block the OX2R to promote sleep. Various heterocyclic scaffolds are being explored to achieve this selectivity and potency.

P2Y6 Receptor (P2Y6R) Antagonism

The P2Y6 receptor is a Gq-coupled receptor that is considered a potential therapeutic target for various inflammatory and degenerative conditions. Research into P2Y6R antagonists has explored different chemical classes, including pyrazole-containing compounds. For instance, a 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivative was identified as a potent P2Y6R antagonist that showed efficacy in models of colitis and acute lung injury. More recently, a novel quinoline-pyrazole scaffold has been discovered to yield potent and selective P2Y6R antagonists with in vivo anti-inflammatory effects.

Additionally, derivatives of 2H-chromene have been investigated as P2Y6R antagonists, although they have generally shown moderate affinity. The combination of a pyrazole ring with a chroman moiety, as seen in this compound, could potentially lead to novel and effective P2Y6R antagonists.

Cytochrome P450 (CYP) Inhibition (e.g., CYP121A1, CYP3A4)

The interaction of pyrazole-containing compounds with Cytochrome P450 (CYP) enzymes is a significant area of research, as these enzymes are central to drug metabolism. Inhibition of CYP enzymes can lead to drug-drug interactions, a major concern in drug development. sigmaaldrich.com Analogues of this compound, by virtue of their pyrazole core, are studied for their potential to inhibit various CYP isoforms.

CYP121A1 Inhibition: CYP121A1 is a cytochrome P450 enzyme from Mycobacterium tuberculosis and is considered a promising target for new anti-tuberculosis drugs. acs.org Several studies have described the synthesis and evaluation of biarylpyrazole analogues as inhibitors of CYP121A1. acs.org

In one study, three series of biarylpyrazole imidazole (B134444) and triazoles were synthesized. The series with a short -CH₂- linker between the biaryl pyrazole and the imidazole group showed the most promising antimycobacterial activity. acs.org The binding affinity (KD) of these compounds to CYP121A1 was determined using UV-visible optical titrations. The tightest binding compounds from three different series exhibited KD values of 2.63 µM, 35.6 µM, and 290 µM, respectively. acs.org Docking studies suggest that these inhibitors bind indirectly to the heme iron through interstitial water molecules, interacting with key residues such as Thr77, Val78, Val82, Val83, Met86, Ser237, Gln385, and Arg386. acs.org Imidazole derivatives generally showed higher affinity for CYP121A1, with some compounds having KD values comparable to the azole drugs ketoconazole (B1673606) and fluconazole. acs.org

Another study on pyrazole derivatives as CYP121A1 inhibitors evaluated imidazole and triazole compounds. The imidazole derivatives were generally more active against M. tuberculosis, with optimal activity observed for those with longer or branched-chain alkoxy substitutions. For instance, imidazole derivatives with a 4-chloroaryl pyrazole moiety and propyloxy or isopropyloxy substitutions showed good binding affinity to CYP121A1. researchgate.net A methoxy (B1213986) triazole derivative with a chloroaryl group displayed the tightest binding affinity with a Kd of 5.1 ± 1.5 μM. researchgate.net

| Compound Series | Linker | Key Findings | KD Values (µM) | MIC (µg/mL) |

| Imidazole Derivatives | -CH₂- | Highest affinity for CYP121A1. acs.org Generally more inhibitory to M. tuberculosis growth. acs.org | 2.63 - 11.35 acs.org | 6.25 - 25 acs.org |

| Triazole Derivatives | -CH₂- | Lower affinity compared to imidazole series. acs.org | 35.6 - 193 acs.org | - |

| Pyrazole Amide Derivatives | -C(O)NH(CH₂)₂- | Weaker affinities and loss of antimycobacterial activity. acs.org | 290 - 400 acs.org | - |

| Methoxy Triazole | - | Tightest binding affinity observed in its series. researchgate.net | 5.1 researchgate.net | - |

CYP3A4 Inhibition: CYP3A4 is one of the most important enzymes in human drug metabolism, responsible for the oxidative metabolism of over 50% of currently marketed drugs. sigmaaldrich.com Inhibition of CYP3A4 is a common cause of adverse drug-drug interactions. sigmaaldrich.com While specific studies on this compound analogues are not detailed in the provided context, the pyrazole nucleus is a known feature in many CYP inhibitors. sigmaaldrich.comnih.gov Azole compounds, including pyrazoles, can inhibit CYP enzymes, often through coordination of a nitrogen atom to the heme iron within the enzyme's active site. nih.gov The inhibitory potential and mechanism can be influenced by the specific substitutions on the pyrazole ring. nih.gov For example, studies on CYP2E1 showed that pyrazole itself had a moderate affinity, which was improved by methyl group substitutions at certain positions, while fusion to a benzene (B151609) or cyclohexane (B81311) ring greatly increased affinity. nih.gov This highlights the structural sensitivity of CYP inhibition by pyrazole derivatives.

Other Biological Activities

Anticonvulsant Activities

The pyrazole scaffold is a key structural motif in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including anticonvulsant effects. minia.edu.egresearchgate.net Numerous pyrazole derivatives have been synthesized and evaluated for their potential to manage seizures, a primary symptom of epilepsy. minia.edu.egnih.gov

The anticonvulsant activity of these compounds is often assessed in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays in mice. nih.gov These tests help to identify compounds that may be effective against generalized tonic-clonic seizures and absence seizures, respectively. Research has shown that novel substituted pyrazoles can exhibit significant anticonvulsive activity in these models. nih.gov In one study, a particular pyrazole derivative, compound 7h, was identified as the most potent anticonvulsant agent among the series tested. nih.gov Further investigation revealed that this compound did not cause behavioral alterations and had a considerable CNS depressant effect. nih.gov

Additionally, some pyrazolone (B3327878) derivatives have demonstrated remarkable protective effects against clonic seizures induced by pentylenetetrazole (PTZ). minia.edu.eg The activity of some of these compounds was found to be nearly comparable to the standard antiepileptic drug phenobarbital (B1680315) and more potent than phenytoin (B1677684) at similar dose levels. minia.edu.eg

Anti-HIV Activities

The search for novel therapeutic agents to combat the Human Immunodeficiency Virus (HIV) is an ongoing effort in medicinal chemistry. While specific research on the anti-HIV activity of this compound analogues is limited in the provided results, the broader class of pyrazole-containing heterocyclic compounds has been explored for this purpose.

For instance, novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have been designed and synthesized as potential HIV-1 integrase (IN) inhibitors. mdpi.com In this series, certain compounds demonstrated potent anti-HIV-1 activities with EC₅₀ values in the low micromolar range and an excellent therapeutic index, making them potential lead compounds for further optimization. mdpi.com The design of these molecules often incorporates features known to be important for anti-HIV activity, such as a metal-chelating triad (B1167595) and a halogen-substituted phenyl group. mdpi.com

Other research has focused on pyrano[2,3-f]chromen-8-ones, which are analogues of Calanolide A, a known anti-HIV agent. nih.gov These studies explore how modifications of the core structure, which includes a chromene moiety similar to that in this compound, can influence antiviral activity. nih.govunc.edu This suggests that the chroman part of the target compound's scaffold could be a valuable component in the design of new anti-HIV agents.

Antidiabetic Activities

Pyrazole derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. researchgate.neteurekaselect.cominnspub.net The pyrazole scaffold is found in molecules that can act as either activators or inhibitors of enzymes involved in glucose metabolism. researchgate.neteurekaselect.com These compounds are being investigated as inhibitors of targets like α-glucosidase and α-amylase, which are involved in the digestion of carbohydrates. researchgate.net

Several studies have reported on the synthesis of pyrazole derivatives and their evaluation for antidiabetic activity. researchgate.neteurekaselect.comaip.org For example, a series of pyrazole-based compounds were found to be inhibitors of α-amylase. researchgate.net Another study found that certain 1-substituted 3,5-dimethylpyrazoles containing para-substituted 1-carbonylphenylurea and 1-carbamoylbenzenesulfonylurea moieties possessed potent hypoglycemic activity.

The mechanisms of action for pyrazole-based antidiabetic agents are diverse. They have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), sodium-glucose co-transporter-1 and -2 (SGLT1/2), and glycogen (B147801) synthase kinase-3beta (GSK-3β). eurekaselect.com They can also function as agonists at peroxisome proliferator-activated receptors (PPAR-α and γ). eurekaselect.com This wide range of potential targets makes the pyrazole nucleus a versatile scaffold for the development of novel treatments for diabetes mellitus. innspub.net

Analgesic Activities

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and many of its derivatives are recognized for their potent analgesic and anti-inflammatory properties. nih.govrjpbr.comresearchgate.net In fact, several clinically used non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and difenamizole, contain a pyrazole core structure. nih.govrjpbr.com

Research into novel pyrazole derivatives continues to yield compounds with significant analgesic effects. researchgate.netijnrd.org For example, newly synthesized fused pyrazolopyrazole derivatives have demonstrated both analgesic and anti-inflammatory activities in preclinical studies. researchgate.net The analgesic potential of these compounds is often evaluated using established animal models, such as the acetic acid-induced writhing test, which assesses peripheral analgesic activity, and the hot plate test for central analgesic effects. ijnrd.orgzsmu.edu.ua

The combination of the pyrazole moiety with other heterocyclic systems, such as 1,2,4-triazole, has also been explored to create hybrid molecules with enhanced analgesic properties. zsmu.edu.ua Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole ring can significantly influence the analgesic potency of the resulting compounds. ijnrd.org

Antiallergic and Antihistaminic Activities

Derivatives of pyrazole have been investigated for their potential as antiallergic and antihistaminic agents. nih.govresearchgate.netsphinxsai.com Antihistamines function by blocking the action of histamine (B1213489) at H1 receptors, thereby preventing the symptoms of allergic reactions. researchgate.net

A study focusing on the synthesis of monopyrazole derivatives as analogues of an active bispyrazole compound evaluated their oral antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) model. nih.gov While most of the new monopyrazole compounds did not show significant inhibition in this assay, one compound, 5-aminoindazole, did exhibit activity, although it was less potent than the parent bispyrazole compound. nih.gov

In other research, a series of novel pyrazoline derivatives were synthesized from chalcones and screened for their antihistaminic activity on isolated guinea pig ileum. sphinxsai.com The results indicated that the synthesized compounds showed significant antihistaminic effects when compared to the standard drug, mepyramine. researchgate.netsphinxsai.com This suggests that the pyrazoline scaffold, a reduced form of pyrazole, is a promising template for the development of new antihistaminic drugs. researchgate.net The pyrazole derivative betazole (B1666917) is a known H2-receptor agonist, further establishing the role of this heterocyclic system in modulating histamine receptors. nih.gov

Angioprotective Activities

While direct studies on the angioprotective activities of this compound are not extensively detailed in the available scientific literature, the pharmacological potential of its structural analogues, containing either the chroman or pyrazole core, has been investigated. Angioprotective activity encompasses a range of effects that preserve the structure and function of blood vessels, including anti-inflammatory and anti-angiogenic actions. The evaluation of related compounds suggests that chroman-pyrazole derivatives may possess such properties.

The pyrazole moiety is a core component of various compounds designed to modulate angiogenesis, the formation of new blood vessels. tandfonline.com Angiogenesis is a critical process in both health and disease, and its inhibition is a key strategy in cancer therapy. tandfonline.com Certain pyrazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase in the VEGF signaling pathway that drives endothelial cell proliferation and division. tandfonline.comnih.gov For example, specific novel pyrazole derivatives have demonstrated significant dual inhibitory activity against VEGFR-2 and cyclin-dependent kinase-2 (CDK-2), with IC₅₀ values in the sub-micromolar range. nih.gov Conversely, other pyrazole derivatives have been shown to promote angiogenesis under in vitro ischemic conditions, indicating that the biological effect is highly dependent on the specific substitution pattern of the pyrazole ring. nih.gov

The chroman nucleus, particularly 2,2-dimethylchroman, is also found in compounds with activities relevant to angioprotection. A series of novel chroman derivatives were screened for their ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells. aau.dk The expression of ICAM-1 is a critical step in the inflammatory response, facilitating the adhesion of leukocytes to the endothelium. The study found that N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was the most potent compound in this assay, highlighting the anti-inflammatory potential of the chroman scaffold at the vascular level. aau.dk

The table below summarizes the biological activities of representative chroman and pyrazole analogues related to angioprotection.

| Compound Class | Representative Analogue(s) | Biological Activity | Target/Model | Findings |

| Pyrazole | Substituted pyrazole derivative (Compound 6b) | Dual VEGFR-2/CDK-2 Inhibition | Enzyme assays | IC₅₀ = 0.2 µM (VEGFR-2) / 0.458 µM (CDK-2) nih.gov |

| Pyrazole | Substituted pyrazole derivative (Compound 4a) | Dual VEGFR-2/CDK-2 Inhibition | Enzyme assays | IC₅₀ = 0.55 µM (VEGFR-2) / 0.205 µM (CDK-2) nih.gov |

| Pyrazole | Ethyl 3-(o-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (MPD) | Pro-angiogenic | HUVEC migration and tube formation assay | Promoted vascular structure formation at 5 and 10 µM nih.gov |

| Chroman | N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Anti-inflammatory | TNF-α-induced ICAM-1 expression on endothelial cells | Most potent compound in the series aau.dk |

In Vitro Models for Biological Evaluation of Chroman-Pyrazole Derivatives

A variety of in vitro models are available to assess the potential biological activities of chroman-pyrazole derivatives, particularly their angioprotective, anti-angiogenic, and anti-inflammatory effects. These assays are crucial for preclinical screening and for elucidating the mechanisms of action of new chemical entities.

Models for Evaluating Angiogenesis:

Endothelial Cell Tube Formation Assay: This is a widely used model to assess angiogenesis in vitro. Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are cultured on a basement membrane extract, such as Matrigel. In the presence of pro-angiogenic factors, the cells organize themselves to form capillary-like structures. nih.govnih.gov The anti-angiogenic potential of test compounds can be quantified by measuring the inhibition of this network formation. mdpi.com

Sprouting Assay: This model mimics the initial stages of vessel sprouting. Endothelial cell spheroids are embedded in a collagen or fibrin (B1330869) matrix and stimulated with pro-angiogenic factors like VEGF. reactionbiology.com The number and cumulative length of sprouts emerging from the spheroids are measured to determine the pro- or anti-angiogenic effects of the test compounds. reactionbiology.com

Cell Migration Assay: Endothelial cell migration is a prerequisite for angiogenesis. The wound healing or scratch assay is a common method where a "scratch" is made in a confluent monolayer of endothelial cells. The ability of a compound to inhibit the migration of cells to close the gap is monitored over time. nih.gov

3D Perfused Microfluidic Models: Advanced models using microfluidic devices allow for the creation of 3D vascular networks under physiologically relevant flow conditions. mdpi.comnih.gov These platforms enable the study of angiogenic sprouting in response to growth factor gradients and are suitable for screening anti-angiogenic compounds with higher physiological relevance. mdpi.comnih.govresearchgate.net

Models for Evaluating Vascular Inflammation:

Cytokine and Adhesion Molecule Expression: To test anti-inflammatory activity, endothelial cells (e.g., HUVECs) or monocytic cell lines (e.g., THP-1) can be stimulated with inflammatory agents like lipopolysaccharide (LPS) or TNF-α. aau.dknih.govnih.gov The inhibitory effect of test compounds on the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and the expression of adhesion molecules (e.g., ICAM-1) is then measured using techniques like ELISA or Western blotting. aau.dkmdpi.com

Nitric Oxide (NO) Production Assay: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide. The ability of compounds to inhibit NO production in macrophage cell lines like RAW264.7 stimulated with LPS is a common indicator of anti-inflammatory potential. nih.gov

Models for Evaluating Endothelial Cell Health:

Cell Viability and Cytotoxicity Assays: It is essential to determine if the observed biological effects are due to specific pathway modulation or general cytotoxicity. Assays like the MTT or WST-8 colorimetric assays are used to measure cell viability. nih.gov

Necrosis and Apoptosis Assays: To distinguish between different types of cell death, specific assays can be employed. The lactate (B86563) dehydrogenase (LDH) assay measures membrane integrity to quantify necrosis, while methods like Hoechst staining for nuclear morphology or assays for caspase-3 activation can detect apoptosis. nih.gov

The table below provides a summary of common in vitro models used for the biological evaluation of compounds with potential angioprotective activities.

| Model/Assay Type | Purpose | Common Cell Lines | Key Measurements |

| Tube Formation Assay | To assess the ability of endothelial cells to form capillary-like networks | HUVECs | Tube length, number of junctions, branching points nih.govnih.gov |

| Spheroid Sprouting Assay | To model the sprouting of new vessels from a pre-existing structure | HUVECs, iPSC-ECs | Number and cumulative length of sprouts reactionbiology.comresearchgate.net |

| Wound Healing/Migration Assay | To evaluate endothelial cell migration | HUVECs | Rate of wound closure nih.gov |

| Cytokine/Adhesion Molecule Assay | To measure anti-inflammatory effects | HUVECs, THP-1, RAW264.7 | Levels of IL-6, TNF-α, ICAM-1, NO aau.dknih.gov |

| WST-8 / MTT Assay | To assess cell viability and proliferation | HUVECs, Cancer Cell Lines | Colorimetric change proportional to viable cell number nih.gov |

| LDH Assay | To measure cytotoxicity via cell necrosis | HUVECs | Release of lactate dehydrogenase from damaged cells nih.gov |

| Caspase-3 / Hoechst Staining | To detect apoptosis | HUVECs | Caspase activity, nuclear condensation/fragmentation nih.gov |

Structure Activity Relationship Sar Studies of Chroman Pyrazole Derivatives

Influence of the Chroman Moiety Substitution on Biological Activity

The chroman portion of the scaffold, a bicyclic system containing a dihydropyran ring fused to a benzene (B151609) ring, offers several positions for substitution that can significantly modulate the molecule's biological profile. Research into related chroman and chromene derivatives has shown that modifications on the benzene ring are particularly impactful.

Substitutions on the aromatic part of the chroman moiety can alter the electronic properties, lipophilicity, and steric profile of the entire molecule, which in turn affects its interaction with biological targets. For instance, studies on various chroman molecules have demonstrated that substitutions on the benzene ring can enhance their ability to block the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). rjptonline.org The introduction of specific groups can influence the molecule's ability to respond to inflammatory stimuli. rjptonline.orgresearchgate.net For example, the presence of a methoxy (B1213986) group at the 7th position of the chroman ring has been noted to be a feature in compounds with certain biological activities. researchgate.net

| Substitution Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|---|

| Benzene Ring | General Substitution | Increased ability to block TNF-α production | Chroman derivatives rjptonline.org |

| Position 4 | Chloro (-Cl) | Associated with good anti-inflammatory activity | 4-chloro-2,2-dialkyl chromenes rjptonline.org |

| Position 7 | Methoxy (-OCH₃) | Noted feature in biologically active chromans | Chroman derivatives researchgate.net |

Impact of the Pyrazole (B372694) Moiety Substitution on Biological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold whose biological activity can be fine-tuned through substitution at multiple positions (N1, C3, C4, and C5). ias.ac.inresearchgate.net The electronic nature and steric bulk of these substituents are critical determinants of pharmacological potency and selectivity. benthamscience.com

Studies on various pyrazole-containing compounds have revealed distinct SAR trends:

Substitutions on Aryl Rings: In a series of chromone-related pyrazole compounds, the nature of substituents on an aryl ring attached to the pyrazole moiety significantly influenced antifungal activity. The introduction of electron-donating groups led to an increase in antifungal potency, whereas electron-withdrawing groups diminished it. nih.gov

N1-Position Substitution: The N1 position of the pyrazole ring is a common site for modification. The introduction of bulky or specific functional groups can orient the other substituents in a way that enhances binding to a target protein. For example, N-1 alkylation is a common strategy in drug design. nih.gov

C3 and C5-Position Substitutions: These positions are crucial for establishing key interactions with biological targets. In one study on 3,5-diphenylpyrazole (B73989) derivatives, replacing a phenyl group with smaller alkyl groups (methyl) decreased inhibitory activity against the enzyme meprin α, while a moderately sized cycloalkyl group (cyclopentyl) maintained activity similar to the parent compound. nih.gov This suggests an optimal size and shape requirement for substituents at this position.

| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|---|

| Aryl ring at C3 | Electron-donating groups | Increased antifungal activity | Chromone-pyrazole derivatives nih.gov |

| Aryl ring at C3 | Electron-withdrawing groups | Decreased antifungal activity | Chromone-pyrazole derivatives nih.gov |

| C3/C5 | Methyl, Benzyl | Decreased inhibitory activity against meprin α | 3,5-Diphenylpyrazole derivatives nih.gov |

| C3/C5 | Cyclopentyl | Similar inhibitory activity against meprin α compared to diphenyl | 3,5-Diphenylpyrazole derivatives nih.gov |

Role of Linker and Orientation between Chroman and Pyrazole Units

In the compound 3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole, the two heterocyclic systems are directly connected via a carbon-carbon bond between C6 of the chroman and C3 of the pyrazole. This direct linkage creates a relatively rigid molecular architecture. The absence of a flexible linker means that the relative orientation of the two ring systems is constrained, which can be advantageous for biological activity by reducing the entropic penalty upon binding to a receptor.

Regiochemical Considerations in SAR

Regiochemistry plays a pivotal role in the synthesis and biological activity of chroman-pyrazole derivatives. The synthesis of unsymmetrically substituted pyrazoles, in particular, can often yield a mixture of regioisomers. mdpi.com The specific arrangement of substituents on the pyrazole ring, and the point of attachment to the chroman moiety, define the compound's regiochemistry and are critical for its pharmacological profile.

For example, the reaction of a substituted chroman-based 1,3-diketone with a hydrazine (B178648) derivative could theoretically produce two different regioisomers of the resulting pyrazole. Controlling the reaction conditions to favor the formation of a single, desired regioisomer is a key challenge in synthesis. mdpi.com Studies have shown that even a subtle change in the position of a substituent can lead to a dramatic loss or gain of activity. For instance, in the synthesis of pyrazoles from β-aminoenones, the size of the substituent can direct the regioselectivity of the cyclization reaction. mdpi.com Therefore, the unambiguous characterization of the regiochemistry of any new chroman-pyrazole derivative is essential for establishing a clear and reliable SAR.

Stereochemical Aspects and Their Contribution to Activity

Stereochemistry is a fundamental aspect of molecular recognition by biological systems. While the parent compound this compound is achiral due to the gem-dimethyl substitution at the C2 position of the chroman ring, the introduction of chirality can be a powerful strategy for optimizing activity.

If the C2 position were substituted with two different groups, it would become a stereocenter, leading to (R) and (S) enantiomers. It is well-established in medicinal chemistry that enantiomers of a chiral drug can have significantly different potency, efficacy, and metabolic profiles. Related chroman structures, such as cromakalim, exist as enantiomers where the biological activity (in that case, potassium channel opening) resides primarily in one of the isomers (levcromakalim). researchgate.net

Therefore, while the specific compound lacks a stereocenter, the broader chroman-pyrazole scaffold has the potential for chirality. The synthesis of chiral derivatives and the evaluation of their individual stereoisomers would be a critical step in advanced SAR studies to explore three-dimensional binding requirements at the target site and potentially develop more potent and selective agents. researchgate.net

Mechanistic Investigations and Molecular Targeting of Chroman Pyrazole Derivatives

Elucidation of Cellular and Subcellular Mechanisms of Action

The biological activity of chroman-pyrazole derivatives stems from their ability to modulate fundamental cellular processes. Research into analogous pyrazole (B372694) structures indicates that these compounds can exert significant effects on cell cycle progression and survival pathways. For instance, certain pyrazole analogues have been shown to arrest tumor cells in the G2/M phase of the cell cycle. mdpi.com This disruption of normal cell division is often coupled with the induction of apoptosis, or programmed cell death, through the activation of caspase pathways. mdpi.com

Furthermore, the influence of these derivatives extends to critical signal transduction pathways that govern cell growth and survival. One such pathway is the PTEN/Akt/NF-κB signaling cascade, which plays a central role in regulating cellular processes. mdpi.com By inhibiting key components of this pathway, such as the phosphorylation of PTEN, pyrazole derivatives can effectively halt pro-survival signals and promote apoptosis in targeted cells. mdpi.com

At the subcellular level, some pyrazole derivatives demonstrate potent antioxidant activity by intervening in processes related to oxidative stress. nih.gov They have been observed to inhibit the production of reactive oxygen species (ROS), such as superoxide (B77818) anions, a key factor in cellular damage. nih.gov This is achieved in part by modulating the activity of enzymes like NADPH oxidase, a primary source of cellular ROS. nih.gov Additionally, these compounds can impact mitochondrial function, improving the efficiency of oxidative phosphorylation and ATP synthesis, which helps to restore normal cellular metabolism and reduce oxidative stress. nih.gov The ability to protect against lipid peroxidation is another key aspect of their subcellular mechanism. nih.gov

| Cellular/Subcellular Effect | Observed Mechanism | Relevant Pathway/Component |

| Cell Cycle Arrest | Blocks progression at the G2/M phase | Cell Cycle Checkpoints |

| Apoptosis Induction | Activation of caspases | Caspase Signaling Pathway |

| Signal Transduction | Inhibition of PTEN phosphorylation | PTEN/Akt/NF-κB Pathway |

| Antioxidant Activity | Inhibition of ROS production | NADPH Oxidase |

| Mitochondrial Function | Amelioration of OxPhos coupling | Electron Transport Chain |

| Lipid Peroxidation | Prevention of membrane damage | Cellular Membranes |

Identification and Validation of Specific Molecular Targets

The diverse biological effects of chroman-pyrazole derivatives are a direct result of their interaction with specific molecular targets. A significant body of research has focused on identifying and validating these protein targets, which span various enzyme families and receptor systems.

One of the most well-documented targets for pyrazole-containing compounds is tubulin . mdpi.com Certain derivatives act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site, thereby disrupting microtubule dynamics, which is essential for cell division and structure. mdpi.com

Kinases are another major class of targets for these compounds. The pyrazole scaffold is recognized as a "privileged scaffold" in the design of kinase inhibitors. mdpi.comhilarispublisher.com Specific kinases that have been identified as targets include:

Cyclin-Dependent Kinases (CDKs) : These enzymes are crucial for regulating the cell cycle, and their inhibition by pyrazole derivatives contributes to the observed cell cycle arrest. hilarispublisher.com

Receptor Tyrosine Kinases (RTKs) like VEGFR (Vascular Endothelial Growth Factor Receptor) and c-KIT , which are involved in angiogenesis and cell proliferation. nih.gov

Serine/Threonine Kinases such as C-RAF and ALK5 , which are key components of intracellular signaling pathways that drive cell growth. nih.govnih.gov

Other validated molecular targets include:

Cannabinoid Receptor 1 (CB1) : Several pyrazole derivatives have been developed as potent and specific antagonists for the CB1 receptor, which is primarily found in the brain. nih.govmdpi.com

DNA Gyrase : Chromene-containing derivatives have shown potential as inhibitors of this bacterial enzyme, which is essential for DNA replication. rsc.org

Histone Deacetylases (HDACs) and Cytochrome P450 17A1 (CYP17) : These enzymes, involved in epigenetic regulation and steroid biosynthesis respectively, have also been identified as potential targets through in silico screening. nih.gov

| Molecular Target | Target Class | Function |

| Tubulin | Cytoskeletal Protein | Microtubule formation, cell division |

| CDKs | Serine/Threonine Kinase | Cell cycle regulation |

| VEGFR, c-KIT | Receptor Tyrosine Kinase | Angiogenesis, cell proliferation |

| C-RAF, B-Raf, ALK5 | Serine/Threonine Kinase | Signal transduction |

| CB1 Receptor | G-protein Coupled Receptor | Neuromodulation |

| DNA Gyrase | Topoisomerase | Bacterial DNA replication |

| HDACs | Enzyme | Epigenetic regulation |

Analysis of Ligand-Receptor Interactions

The binding affinity and specificity of chroman-pyrazole derivatives for their molecular targets are dictated by a combination of non-covalent interactions. Molecular docking and computational studies have provided detailed insights into these ligand-receptor binding modes.

The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.net

Hydrogen Bonding : The nitrogen atoms of the pyrazole ring and other functional groups, such as carboxamides, frequently act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the target's active site. researchgate.net

Hydrophobic and van der Waals Interactions : The chroman ring system and its dimethyl substituents, along with any phenyl groups, often engage in extensive hydrophobic and van der Waals interactions with nonpolar residues of the target protein. researchgate.net For instance, the dimethylamino acryloyl chromenone moiety has been shown to interact with proline residues via van der Waals forces. researchgate.net

π-π Stacking and π-Aryl Interactions : The aromatic nature of the pyrazole and phenyl rings facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. researchgate.net Additionally, π-aryl interactions with residues such as alanine (B10760859) have been observed. researchgate.net

These interactions collectively contribute to the binding affinity of the ligand, often quantified by docking scores or binding free energy calculations. For example, a phenylimidazo[1,2-a]pyridine-chromene derivative was found to have a strong binding affinity of -8.7 kcal/mol with DNA gyrase. rsc.org In another study, molecular docking of pyrazole derivatives against the C-RAF kinase revealed binding affinities as low as -9.7 kcal/mol. nih.gov The specific residues involved are critical; for example, in one enzyme, interactions with Phe329 and Met437 were mediated by π-π stacking, while π-aryl interactions occurred with Ala328. researchgate.net

| Interaction Type | Description | Example Residues | Binding Affinity Contribution |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Serine, Threonine, Aspartate | High (Specificity) |

| Hydrophobic Interactions | Favorable interaction between nonpolar groups in an aqueous environment. | Leucine, Isoleucine, Valine | Moderate (Affinity) |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Proline | Low (Fine-tuning) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine | Moderate (Orientation) |

| π-Aryl Interactions | Interaction between a π-system and an aromatic ring. | Alanine | Moderate (Orientation) |

Computational and in Silico Approaches in the Research of Chroman Pyrazole Compounds

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as a chroman-pyrazole derivative, within the active site of a target protein.

Research on pyrazole (B372694) derivatives has frequently employed molecular docking to elucidate their interactions with various biological targets, which are often implicated in cancer and inflammatory diseases. johnshopkins.edunih.gov Docking studies have shown that pyrazole-containing compounds can act as potential inhibitors for a range of protein kinases and enzymes. nih.gov Common targets for pyrazole derivatives include:

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). johnshopkins.edunih.gov

Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. johnshopkins.edunih.gov

Other Enzymes: Such as Topoisomerase II and Cyclooxygenase (COX). nih.govnih.gov

The docking process involves placing the 3D structure of the ligand into the binding pocket of the protein. The software then calculates the binding energy, which is a measure of the affinity between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

For a compound like 3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole, docking studies would involve positioning it within the active site of a selected target protein. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For instance, the nitrogen atoms of the pyrazole ring are common hydrogen bond acceptors, while the chroman and phenyl rings can engage in hydrophobic and stacking interactions. johnshopkins.edunih.gov These studies help rationalize the compound's biological activity and provide a basis for designing derivatives with improved binding affinity.

Table 1: Example of Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets Note: This table is a generalized representation based on typical findings for pyrazole derivatives and does not represent specific results for this compound.

| Target Protein | PDB ID | Example Ligand Type | Typical Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|---|

| VEGFR-2 | 2QU5 | Pyrazole-thiadiazole | -9.0 to -11.0 | Cys919, Asp1046, Glu885 |

| CDK2 | 2VTO | Pyrazole-thiadiazole | -9.5 to -10.5 | Leu83, Lys33, Gln131 |

| Aurora A | 2W1G | Pyrazole-thiadiazole | -8.0 to -9.0 | Arg137, Leu263, Tyr212 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the relationship between a molecule's structure and its chemical reactivity. For chroman-pyrazole compounds, DFT calculations provide insights into their electronic properties, which are crucial for their biological activity.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with biological targets. For example, the nitrogen atoms of the pyrazole ring typically appear as electronegative regions, making them likely sites for hydrogen bonding.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronegativity (χ), and chemical potential (μ) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

DFT studies on various pyrazole derivatives have shown that these calculations can successfully predict molecular geometry and electronic properties that correlate with experimental observations. These theoretical analyses help in understanding the intrinsic properties of the molecule that govern its interactions with protein receptors.

Table 2: Representative DFT-Calculated Parameters for a Generic Pyrazole Derivative Note: These values are illustrative and would need to be specifically calculated for this compound.

| Parameter | Description | Typical Value Range | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4 to 5 eV | Chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2 to 2.5 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3 to 5 eV | Electron-attracting power |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized. researchgate.netnih.gov

Both 2D and 3D-QSAR studies are commonly performed on pyrazole derivatives. nih.govnih.gov

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and electronic descriptors. nih.gov

3D-QSAR: This method requires the 3D alignment of the molecules and uses descriptors derived from the molecular fields around them. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that show where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov

For a series of chroman-pyrazole analogs, a QSAR study would involve compiling their biological activity data (e.g., IC50 values) and calculating a wide range of molecular descriptors. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates the descriptors with the activity. nih.gov A robust QSAR model can provide valuable insights into the structural requirements for enhancing the biological activity of the chroman-pyrazole scaffold. nih.gov

In Silico Pharmacokinetic Property Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of lead compounds. In silico tools offer a rapid way to predict these properties, helping to identify candidates with favorable drug-like profiles and filter out those likely to fail in later stages of development. johnshopkins.edunih.govnih.gov

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties consistent with known drugs. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most widely recognized. researchgate.netnih.gov This rule states that orally active drugs generally have:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Compounds that comply with these rules are considered to have a higher probability of good oral bioavailability. nih.govetflin.com In silico tools can quickly calculate these parameters for compounds like this compound, providing an initial screen for its drug-like potential. biointerfaceresearch.com

Table 3: Predicted Lipinski's Rule of Five Parameters for a Generic Chroman-Pyrazole Compound Note: This table presents predicted values for a representative structure. Actual values may vary.

| Parameter | Rule | Predicted Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 | ~306 g/mol | Yes |

| LogP | ≤ 5 | ~4.2 | Yes |

| H-Bond Donors (HBD) | ≤ 5 | 1 | Yes |

| H-Bond Acceptors (HBA) | ≤ 10 | 3 | Yes |

| Violations | ≤ 1 | 0 | Pass |

Oral bioavailability is a critical parameter for many drugs, representing the fraction of an administered dose that reaches systemic circulation. In silico models predict bioavailability by evaluating various factors, including intestinal absorption, cell permeability (e.g., Caco-2 permeability), and interaction with efflux transporters like P-glycoprotein (P-gp). nih.gov Web-based platforms and software can estimate a compound's human intestinal absorption (HIA) percentage and predict whether it is likely to be a substrate or inhibitor of P-gp. These predictions help in the early identification of potential absorption and distribution issues for chroman-pyrazole derivatives. nih.gov

Virtual Screening and Ligand-Based Drug Design Strategies

When a biological target is known, computational strategies can be employed to identify or design new active compounds.

Virtual Screening (VS): This is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govchemmethod.com For the chroman-pyrazole scaffold, structure-based virtual screening could be used, where a library of commercially available or virtual compounds is docked into the active site of a target protein. The top-scoring compounds are then selected for experimental testing. acs.org This approach accelerates the discovery of novel hits with the desired core structure.

Ligand-Based Drug Design: When the 3D structure of the target is not available, but a set of active molecules is known, ligand-based methods can be used. nih.gov These strategies rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of steric and electronic features necessary for biological activity. This model can then be used as a 3D query to search compound databases for new molecules that fit the model. nih.gov

2D/3D QSAR: As described earlier, QSAR models derived from a set of known active pyrazole derivatives can be used to predict the activity of new, untested designs, thereby guiding the synthetic efforts towards more potent compounds. nih.gov

These strategies are instrumental in exploring the chemical space around the this compound core to design novel derivatives with enhanced activity and improved pharmacokinetic profiles. nih.gov

Future Directions and Advanced Research Perspectives for 3 2,2 Dimethylchroman 6 Yl 1h Pyrazole

Rational Design and Synthesis of Next-Generation Chroman-Pyrazole Analogues

The rational design of next-generation analogues of 3-(2,2-dimethylchroman-6-yl)-1H-pyrazole will be central to enhancing its therapeutic properties. This approach involves making strategic structural modifications to the parent molecule to improve its potency, selectivity, and pharmacokinetic profile. Structure-Activity Relationship (SAR) studies will be crucial in this endeavor, providing insights into how different functional groups and structural changes influence biological activity. nih.gov

Key strategies for designing new analogues include:

Substitution on the Pyrazole (B372694) Ring: Introducing various substituents (e.g., halogens, alkyl, aryl groups) on the pyrazole ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. nih.govresearchgate.net

Introduction of Linkers: Incorporating different linker groups between the chroman and pyrazole rings could optimize the spatial arrangement of the two pharmacophores, enhancing binding affinity to target proteins.

The synthesis of these new analogues can be achieved using both conventional and modern synthetic techniques. researchgate.net Green chemistry approaches and microwave-assisted synthesis are becoming increasingly popular for their efficiency and reduced environmental impact. nih.gov

Exploration of Novel Biological Targets for Therapeutic Development

While the initial biological profile of this compound may be known, a comprehensive exploration of its full range of biological targets is a critical future direction. Pyrazole derivatives have been shown to interact with a diverse array of proteins, suggesting that this chroman-pyrazole hybrid may also exhibit polypharmacology. hilarispublisher.com

Potential biological targets for investigation include:

Kinases: Many pyrazole-containing compounds are known to be potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in cancer progression. nih.govrsc.org Screening against a panel of kinases could reveal novel anti-cancer applications.

Enzymes: Other enzymes, like proteases and reductases, are also potential targets. For instance, some pyrazole derivatives have shown inhibitory activity against cruzipain, a key enzyme in Trypanosoma cruzi. nih.gov

Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors are other important classes of targets that could be modulated by this compound class.

The identification of new targets will involve a combination of in vitro screening against diverse cell lines and target-based assays. nih.gov

| Potential Target Class | Examples | Therapeutic Area |

| Kinases | CDK-2, VEGFR2, EGFR | Oncology |

| Proteases | Cruzipain, Metallo-proteinases | Infectious Diseases, Oncology |

| Reductases | 5-α reductase | Endocrine Disorders |

| Receptors | GPCRs, Nuclear Receptors | Various |

Application of Advanced Synthetic and Computational Methodologies for Scaffold Optimization

To accelerate the drug discovery process, advanced synthetic and computational methods will be indispensable for optimizing the this compound scaffold.

Advanced Synthetic Methodologies:

High-Throughput Synthesis: Combinatorial chemistry techniques can be employed to rapidly generate large libraries of analogues for screening. nih.gov

Catalyst-Free Synthesis: Developing eco-friendly, catalyst-free synthetic routes can improve the sustainability of the manufacturing process. nih.gov

Flow Chemistry: This technology allows for the continuous production of compounds with precise control over reaction conditions, enhancing safety and scalability.

Computational Methodologies:

Molecular Docking: In silico docking studies can predict the binding modes and affinities of designed analogues with their biological targets, helping to prioritize compounds for synthesis. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure and reactivity of the molecules, aiding in the rationalization of their biological activities. nih.govnih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, identifying potential liabilities early in the development process. nih.gov

| Methodology | Application in Scaffold Optimization |

| Molecular Docking | Predicts binding affinity and interaction with target proteins. nih.gov |

| DFT | Characterizes molecular reactivity and electronic properties. nih.gov |

| ADMET Prediction | Assesses drug-likeness and potential toxicity profiles in silico. nih.gov |

| High-Throughput Synthesis | Rapid generation of compound libraries for screening. nih.gov |

Integration of Multi-Omics Data in Research on Chroman-Pyrazole Compounds

A holistic understanding of the biological effects of this compound and its analogues can be achieved through the integration of multi-omics data. d4-pharma.com This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to a compound. nih.govmdpi.com

The integration of multi-omics data can help to:

Identify Mechanisms of Action: By observing changes across different molecular layers, researchers can elucidate the pathways and networks affected by the compound. nih.gov

Discover Biomarkers: Multi-omics data can aid in the identification of biomarkers for predicting drug response or toxicity. nih.govresearchgate.net

Subtype Diseases: This approach can help in classifying diseases into distinct molecular subtypes, paving the way for personalized medicine. nih.govnih.gov

By leveraging these advanced research perspectives, the scientific community can systematically explore and optimize the therapeutic potential of the this compound scaffold, leading to the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the standard synthetic routes for 3-(2,2-Dimethylchroman-6-yl)-1H-pyrazole, and how are intermediates purified?

The compound is typically synthesized via condensation reactions between chroman-derived ketones and hydrazine derivatives. For example, a reflux reaction of a substituted chroman ketone with phenylhydrazine in acetic acid, followed by purification via recrystallization (e.g., ethanol or acetone) or column chromatography (silica gel, ethyl acetate/hexane gradients) . Key intermediates are characterized using NMR and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

1H/13C NMR identifies substituent positions and hydrogen bonding patterns, while IR spectroscopy confirms functional groups (e.g., pyrazole N-H stretching at ~3200 cm⁻¹). Discrepancies in spectra (e.g., unexpected tautomerism) are resolved by comparing experimental data with computational predictions (DFT) or alternative solvents to stabilize specific tautomers . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the standard protocols for crystallizing this compound, and how is crystal quality optimized?

Slow evaporation from polar solvents (e.g., acetone or ethanol) at controlled temperatures yields single crystals. Crystal quality is improved by minimizing impurities through repeated recrystallization and using seed crystals. X-ray diffraction (XRD) data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can computational tools like SHELX and ORTEP-3 address structural ambiguities in XRD data?

SHELXL refines hydrogen bonding networks and thermal displacement parameters, particularly for disordered chroman or pyrazole moieties. ORTEP-3 visualizes anisotropic displacement ellipsoids to identify steric clashes or non-covalent interactions (e.g., π-π stacking). For ambiguous electron density, dual refinement with partial occupancy models or twinning corrections is employed .

Q. What strategies are used to resolve contradictory bioactivity data across cell lines for pyrazole derivatives?

Discrepancies in antiproliferative activity (e.g., HT-29 vs. HeLa cells) are addressed by:

Q. How does substitution at the 3- vs. 4-position of the pyrazole ring affect biological activity, and how is this optimized?

Regioselective synthesis (e.g., Suzuki coupling for 3-aryl substitution vs. nucleophilic aromatic substitution for 4-position) enables systematic SAR studies. For example, 3-(3',4',5'-trimethoxyphenyl) derivatives show enhanced tubulin binding due to steric complementarity, while 4-substituted analogs may improve solubility via polar groups. Activity optimization involves iterative cycles of synthesis, in vitro testing, and molecular dynamics simulations to assess conformational flexibility .

Q. What methodologies identify hydrogen bonding patterns in pyrazole derivatives, and how do these influence crystallographic packing?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., R₂²(8) motifs in dimeric pyrazole units). Synchrotron XRD data combined with Hirshfeld surface analysis quantify intermolecular interactions (e.g., C-H⋯O vs. N-H⋯N bonds). These patterns predict solubility and stability by correlating packing density with melting points or dissolution rates .

Methodological Tables

Table 1: Common Purification Methods for Pyrazole Intermediates

Table 2: Key Crystallographic Parameters for Pyrazole Derivatives

| Parameter | Value (Example) | Software/Tool | Reference |

|---|---|---|---|

| R-factor | <0.05 (high-resolution data) | SHELXL-2018 | |

| Hydrogen Bond Distance | 1.8–2.2 Å (N-H⋯N) | ORTEP-3 | |

| Torsion Angle | 5–10° (pyrazole-chroman dihedral) | Mercury |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.